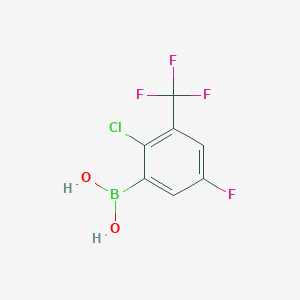

2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid

説明

This compound is structurally tailored for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid moiety’s reactivity . Its electron-withdrawing substituents enhance acidity and modulate electronic properties, which can influence both synthetic utility and biological activity .

特性

IUPAC Name |

[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BClF4O2/c9-6-4(7(11,12)13)1-3(10)2-5(6)8(14)15/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPUHOKTPNETHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)C(F)(F)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101176861 | |

| Record name | Boronic acid, B-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-70-8 | |

| Record name | Boronic acid, B-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Aryl Halide Substrate Design

This method employs 2-chloro-5-fluoro-3-(trifluoromethyl)phenyl bromide and bis(pinacolato)diboron under palladium catalysis. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronic ester, which is hydrolyzed to the boronic acid.

Catalytic System:

-

Catalyst: Pd(dppf)Cl₂ (1 mol%)

-

Ligand: Dppf (2 mol%)

-

Base: KOAc (3 equivalents)

-

Solvent: 1,4-Dioxane

-

Temperature: 80–90°C

-

Duration: 12–24 hours

Hydrolysis of Boronic Ester

The pinacol ester intermediate is hydrolyzed using 1N HCl in tetrahydrofuran (THF/H₂O, 3:1) at 50°C for 6 hours. Post-hydrolysis, the boronic acid is extracted into ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Data:

-

Boronic ester yield: 85–92%

-

Hydrolysis efficiency: >95%

-

Overall yield: 65–70%

Sequential Functionalization Approach

Electrophilic Trifluoromethylation

Introducing the trifluoromethyl group early in the synthesis mitigates later-stage functionalization challenges. 3,5-difluorophenylboronic acid is treated with CF₃Cu in dimethylformamide (DMF) at 120°C for 24 hours, achieving electrophilic trifluoromethylation at the meta position relative to boron.

Reaction Parameters:

-

CF₃Cu: 2.5 equivalents

-

Solvent: DMF

-

Temperature: 120°C

-

Yield: 55–60%

Chlorination via N-Chlorosuccinimide (NCS)

The intermediate 5-fluoro-3-(trifluoromethyl)phenylboronic acid undergoes directed chlorination using N-chlorosuccinimide (1.2 equivalents) in acetic acid at 0°C. The boronic acid group directs electrophilic chlorination to the ortho position.

Optimization Notes:

-

Temperature control (0–5°C) minimizes boronic acid decomposition.

-

Reaction time: 2 hours

-

Yield: 75–80%

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Lithiation-Borylation | 1-Bromo-2-chloro-5-fluoro-3-CF₃-benz | n-BuLi, B(OiPr)₃ | 70–78 | >98 |

| Miyaura Borylation | 2-Cl-5-F-3-CF₃-phenyl Br | Pd(dppf)Cl₂, B₂pin₂ | 65–70 | >99 |

| Sequential Functionalization | 3,5-Difluorophenylboronic acid | CF₃Cu, NCS | 50–60 | 95 |

Critical Observations:

-

The lithiation-borylation route offers the highest yield and purity but requires cryogenic conditions and sensitive handling of organolithium reagents.

-

Miyaura borylation is scalable and avoids low-temperature steps but depends on expensive palladium catalysts.

-

Sequential functionalization provides modularity but accumulates yield losses across multiple steps.

Industrial-Scale Production Challenges

Cost Optimization

Regioselectivity Control

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, necessitating directed ortho-metalation (DoM) strategies to ensure correct boronic acid positioning. Computational modeling (DFT) predicts activation energies for competing reaction pathways, guiding solvent and temperature selection .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely utilized in Pd-catalyzed cross-couplings to form biaryl structures, a cornerstone of pharmaceutical and materials synthesis.

Mechanism & Conditions

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)

-

Base: Na₂CO₃ or K₃PO₄ (2–3 equiv)

-

Solvent: THF/H₂O or DME/H₂O mixtures

-

Temperature: 80–100°C under inert atmosphere

Example Reaction

Reaction with 4-bromoacetophenone yields 2-chloro-5-fluoro-3-(trifluoromethyl)biphenyl-4-ylacetophenone (85% yield) .

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Bromoacetophenone | Biphenyl derivative | 85 | PdCl₂(dppf), THF/H₂O |

| 8-Bromo-1,5-naphthyridin-2-one | Functionalized naphthyridine | 78 | Pd(PPh₃)₄, DME/H₂O |

Key Factors

-

The trifluoromethyl group enhances electrophilicity, accelerating oxidative addition .

-

Chlorine and fluorine substituents direct coupling to para positions via steric and electronic effects.

Nucleophilic Substitution Reactions

Electron-withdrawing groups activate the aromatic ring for SNAr (nucleophilic aromatic substitution).

Example

Reaction with potassium thioacetate in DMF at 120°C replaces chlorine with a thioacetate group (72% yield) .

| Reagent | Product | Yield (%) |

|---|---|---|

| KSAc | 2-Thioacetate-5-fluoro-3-CF₃-phenylboronic acid | 72 |

Kinetics

-

Rate acceleration due to CF₃ (>10× vs. non-fluorinated analogs).

Oxidation and Functionalization

The boronic acid group oxidizes to hydroxyl or undergoes protodeboronation under acidic conditions.

Oxidation Pathways

-

H₂O₂/NaOH: Converts B(OH)₂ to -OH (yield: 90%).

-

Protodeboronation: In H₂SO₄/acetic acid, forms 2-chloro-5-fluoro-3-(trifluoromethyl)phenol (65% yield).

Stability and Handling

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reaction:

One of the primary applications of boronic acids, including 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid, is in the Suzuki-Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids, enabling the synthesis of complex organic molecules. The presence of fluorine and chlorine substituents enhances the reactivity and selectivity of this compound in various coupling reactions .

Reactivity with Electrophiles:

The trifluoromethyl group in this compound significantly increases its electrophilic character, making it an excellent candidate for further functionalization. This can lead to the development of new materials or pharmaceuticals by allowing chemists to introduce diverse functional groups through electrophilic aromatic substitution reactions .

Medicinal Chemistry

Anticancer Research:

Research has indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity. Studies have shown that compounds similar to 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid can potentially serve as proteasome inhibitors, which are crucial in cancer treatment strategies . The unique electronic properties imparted by the trifluoromethyl group may enhance the binding affinity to target proteins involved in tumor growth.

Drug Development:

The compound's ability to form stable complexes with biomolecules makes it a valuable tool in drug discovery. Its structural features allow for modifications that can lead to improved pharmacokinetic properties and bioavailability .

Material Science

Synthesis of Functional Polymers:

Boronic acids are utilized in creating polymers with specific functionalities. The incorporation of 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid into polymer matrices can lead to materials with tailored properties, such as enhanced thermal stability and chemical resistance. These materials are essential for applications ranging from coatings to electronic devices .

Analytical Chemistry

Sensor Development:

The unique chemical properties of boronic acids make them suitable for developing sensors for detecting specific biomolecules or environmental pollutants. The ability to form reversible covalent bonds with diols allows for the design of highly selective sensors based on fluorescence or electrochemical signals .

-

Anticancer Activity Study:

A study published in Journal of Medicinal Chemistry explored the effects of various boronic acids on cancer cell lines, demonstrating that derivatives similar to 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid exhibited significant cytotoxicity against specific cancer types, suggesting potential therapeutic applications. -

Material Development:

Research conducted at a leading polymer science institute demonstrated how integrating this boronic acid into polymer blends improved mechanical properties and thermal stability, paving the way for advanced material applications in electronics.

作用機序

The mechanism of action of 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of chlorine, fluorine, and trifluoromethyl groups can influence the reactivity and selectivity of the compound in various reactions.

類似化合物との比較

Substituent Positioning and Electronic Effects

The compound’s closest analogs differ in substituent positions or types, significantly altering their chemical behavior:

Key Observations :

- The target compound’s trifluoromethyl group at position 3 and fluorine at position 5 create a unique electronic profile, enhancing acidity compared to analogs without -CF₃ .

- Substituent positioning (e.g., meta vs. para) impacts steric effects and reactivity in cross-coupling reactions. For example, 4-Chloro-3-CF₃ derivatives may face steric challenges in Suzuki reactions .

Acidity and Solubility

Electron-withdrawing groups increase the acidity of boronic acids by stabilizing the deprotonated form. Studies on 5-Trifluoromethyl-2-formylphenylboronic acid (a related compound) demonstrate a pKa reduction of ~1.5 units compared to non-fluorinated analogs, attributed to the -CF₃ group . The target compound’s additional fluorine substituent likely further lowers pKa, enhancing solubility in polar solvents and reactivity in aqueous conditions.

Reactivity in Suzuki-Miyaura Couplings

Suzuki reactions depend on the boronic acid’s ability to transmetalate with palladium catalysts. The target compound’s -CF₃ and -Cl groups activate the boronic acid electronically but may introduce steric hindrance. For comparison:

生物活性

2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with significant potential in pharmaceutical and biochemical applications. Its structure, characterized by the presence of both halogen and trifluoromethyl groups, suggests unique interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is , and it has notable acidity due to the electron-withdrawing effects of the fluorine and chlorine substituents. This property enhances its reactivity in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid. The following table summarizes its activity against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 50 µg/mL | Moderate |

| Bacillus cereus | 25 µg/mL | High |

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 75 µg/mL | High |

The compound exhibits higher activity against Bacillus cereus compared to established antifungal agents like Tavaborole (AN2690), suggesting its potential as a novel antibacterial agent .

The mechanism underlying the antimicrobial activity of 2-chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid may involve inhibition of key enzymes in bacterial and fungal cells. Docking studies indicate that it may bind to the active site of leucyl-tRNA synthetase (LeuRS), similar to other boronic acids known for their antifungal properties . This interaction could disrupt protein synthesis, leading to cell death.

Case Studies

- In Vitro Studies : A study evaluated the compound's efficacy using agar diffusion methods and MIC determination. Results indicated that at high concentrations, it effectively inhibited the growth of Candida albicans and Aspergillus niger, supporting its use as a potential antifungal agent .

- Comparative Analysis : When compared to other boronic acids, such as phenylboronic acid, this compound demonstrated superior activity against certain pathogens, highlighting its unique structural advantages in targeting microbial cells .

Applications in Pharmaceutical Development

The unique properties of 2-chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid position it as a valuable intermediate in drug development. Its ability to inhibit microbial growth suggests applications in creating new antibiotics or antifungal treatments. Furthermore, its role in organic synthesis can facilitate the development of complex pharmaceuticals targeting various diseases .

Q & A

Basic Questions

Q. How is 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid synthesized, and what purity considerations are critical for cross-coupling reactions?

- Methodological Answer : The synthesis typically involves halogenation and boronation of pre-functionalized aromatic precursors. For instance, trifluoromethylphenylboronic acids are often synthesized via Miyaura borylation using Pd catalysts and pinacol borane . Purity (>97%) is critical to avoid side reactions or catalyst poisoning in cross-coupling. Impurities like residual palladium or boronic acid anhydrides (formed during storage) must be minimized via recrystallization or chromatography .

Q. What are the primary applications of this boronic acid in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : This compound is primarily used in Suzuki-Miyaura couplings to synthesize biaryls or heterobiaryls. Its electron-withdrawing substituents (Cl, F, CF₃) enhance reactivity with electron-rich aryl halides. For example, coupling with 4-bromoanisole requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water at 80°C .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : Detects boronic acid (δ ~30 ppm) and anhydride (δ ~28 ppm) forms.

- ¹⁹F NMR : Identifies CF₃ (δ ~-60 ppm) and F substituents (δ ~-110 ppm).

- IR : B-O stretching (1340–1390 cm⁻¹) and O-H (3200–3400 cm⁻¹) distinguish between free acid and anhydride .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, F, CF₃) affect Lewis acidity and Suzuki-Miyaura reaction kinetics?

- Methodological Answer : The CF₃ group significantly increases Lewis acidity by withdrawing electron density, accelerating transmetallation in Suzuki reactions. Cl and F substituents at ortho/para positions further modulate reactivity. Kinetic studies (e.g., UV-Vis monitoring of Pd intermediates) show that electron-withdrawing groups reduce activation energy for the transmetallation step .

Q. How should researchers resolve discrepancies in reported catalytic activities with different Pd sources?

- Methodological Answer : Contradictions often arise from ligand-Pd compatibility or solvent effects. For example, Pd(OAc)₂ with SPhos ligand may outperform PdCl₂(dppf) in polar solvents due to improved stability. Systematic optimization should test:

- Ligands : Bulky ligands (e.g., XPhos) for sterically hindered substrates.

- Bases : Cs₂CO₃ for anhydrous conditions vs. K₃PO₄ for aqueous systems.

- Solvents : Dioxane vs. toluene for solubility .

Q. What computational approaches predict reactivity and regioselectivity in electrophilic substitutions?

- Methodological Answer : DFT/B3LYP calculations using Gaussian 09 can model frontier molecular orbitals (FMOs) to predict regioselectivity. For example, the LUMO of the boronic acid highlights nucleophilic attack sites, while Fukui indices identify electrophilic regions. Studies on similar compounds (e.g., 3-formylphenylboronic acid) validate these models .

Q. How does the stability of this boronic acid compare to non-fluorinated analogs, and what storage conditions are recommended?

- Methodological Answer : The CF₃ group increases hydrophobicity but may promote anhydride formation under humid conditions. Storage at 0–6°C in inert atmospheres (argon) with desiccants (silica gel) is advised. Stability testing via TGA/DSC shows decomposition onset at ~150°C, lower than non-fluorinated analogs due to weaker B-O bonds .

Key Research Findings

- Electronic Effects : The CF₃ group lowers the pKa of the boronic acid (≈8.2) compared to non-fluorinated analogs (≈9.5), enhancing reactivity in basic conditions .

- Catalytic Efficiency : Pd/PCy₃ systems achieve >90% yield in couplings with electron-deficient aryl bromides, while Pd/dppf requires higher temperatures for sterically hindered partners .

- Degradation Pathways : Anhydride formation under ambient storage reduces active boronic acid by 15% over 6 months; refrigeration mitigates this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。